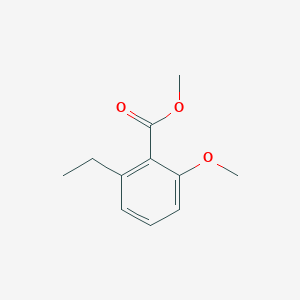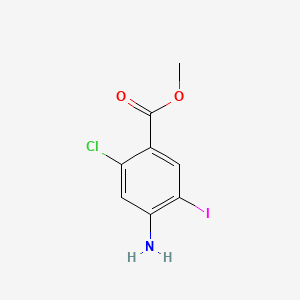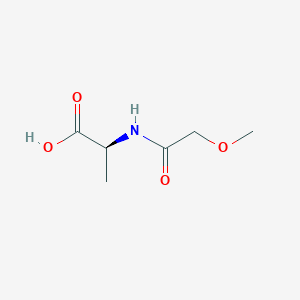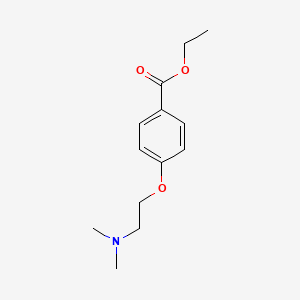
(R)-2-Amino-2-(3-fluorophenyl)acetic acid
描述
®-2-Amino-2-(3-fluorophenyl)acetic acid is a chiral amino acid derivative with a fluorine atom attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
Asymmetric Synthesis: One common method for synthesizing ®-2-Amino-2-(3-fluorophenyl)acetic acid involves the asymmetric hydrogenation of a suitable precursor, such as an imine or an enamine, using a chiral catalyst. The reaction typically requires hydrogen gas and a metal catalyst like rhodium or ruthenium.
Resolution of Racemic Mixtures: Another approach is the resolution of racemic 2-Amino-2-(3-fluorophenyl)acetic acid using chiral resolving agents. This method involves the formation of diastereomeric salts, which can be separated by crystallization or chromatography.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3-fluorophenyl)acetic acid often involves large-scale asymmetric synthesis using optimized catalysts and reaction conditions to ensure high yield and enantiomeric purity. Continuous flow reactors and automated systems are employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: ®-2-Amino-2-(3-fluorophenyl)acetic acid can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of amine derivatives. Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
Oxidation: Formation of 2-oxo-2-(3-fluorophenyl)acetic acid.
Reduction: Formation of 2-amino-2-(3-fluorophenyl)ethanol.
Substitution: Formation of 2-amino-2-(3-substituted phenyl)acetic acid derivatives.
科学研究应用
Chemistry
®-2-Amino-2-(3-fluorophenyl)acetic acid is used as a chiral building block in the synthesis of complex organic molecules
Biology
In biological research, this compound is used to study the effects of fluorine substitution on amino acids and peptides. It serves as a model compound to investigate the role of fluorine in protein folding, stability, and interactions.
Medicine
®-2-Amino-2-(3-fluorophenyl)acetic acid has potential applications in drug development. Its derivatives are explored for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and coatings can impart unique properties such as increased resistance to degradation and improved mechanical strength.
作用机制
The mechanism of action of ®-2-Amino-2-(3-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering electronic and steric properties. This can lead to modulation of biological pathways and physiological effects.
相似化合物的比较
Similar Compounds
®-2-Amino-2-phenylacetic acid: Lacks the fluorine atom, resulting in different electronic properties and biological activity.
®-2-Amino-2-(4-fluorophenyl)acetic acid: The fluorine atom is positioned at the para position, which can affect the compound’s reactivity and interactions.
®-2-Amino-2-(3-chlorophenyl)acetic acid: Substitution with chlorine instead of fluorine, leading to variations in chemical and biological behavior.
Uniqueness
®-2-Amino-2-(3-fluorophenyl)acetic acid is unique due to the specific positioning of the fluorine atom on the phenyl ring
属性
IUPAC Name |
(2R)-2-amino-2-(3-fluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYBCZIDQKJNFP-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



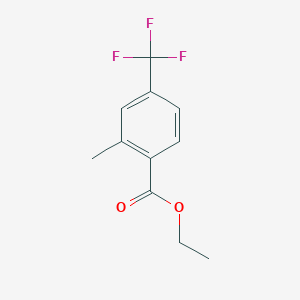
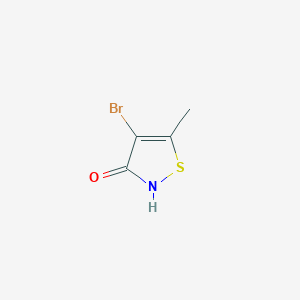
![ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate](/img/structure/B3119886.png)
![3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B3119889.png)
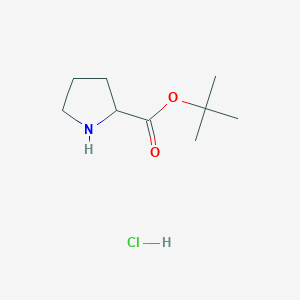

![[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid](/img/structure/B3119913.png)
